molecular formula C11H16N2 B1530762 6,7,8-Trimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine CAS No. 1555951-85-3

6,7,8-Trimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine

Cat. No.: B1530762
CAS No.: 1555951-85-3
M. Wt: 176.26 g/mol
InChI Key: LZISOKSTFHYYQC-UHFFFAOYSA-N
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Description

6,7,8-Trimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine is a useful research compound. Its molecular formula is C11H16N2 and its molecular weight is 176.26 g/mol. The purity is usually 95%.
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Biological Activity

6,7,8-Trimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine is a compound belonging to the naphthyridine family, which has garnered interest due to its potential biological activities. This article explores its biological activity through various studies and findings.

  • Molecular Formula : C11H16N2
  • Molecular Weight : 176.26 g/mol
  • CAS Number : 84221243

Biological Activity Overview

Research has indicated that naphthyridine derivatives exhibit a range of biological activities including antimicrobial, anticancer, and anti-inflammatory effects. The specific compound this compound is noted for its potential in these areas.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of naphthyridine derivatives:

  • Broad-Spectrum Antibacterial Activity : Compounds similar to this compound showed effectiveness against various drug-resistant bacteria. For instance, derivatives were tested against Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae, demonstrating significant inhibitory effects on these pathogens .

Anticancer Activity

The anticancer properties of naphthyridine derivatives have also been extensively studied:

  • Cell Line Studies : In vitro studies on human cancer cell lines such as HeLa (cervical cancer) and MDA-MB-231 (breast cancer) have shown that certain naphthyridine derivatives induce apoptosis and inhibit cell proliferation. Notably, compounds demonstrated higher activity than standard chemotherapeutics .

Anti-inflammatory Effects

Research has indicated that some naphthyridine derivatives possess anti-inflammatory properties:

  • Mechanism of Action : The compounds have been observed to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β in models of induced colitis . This suggests a potential therapeutic application in inflammatory diseases.

Case Studies and Research Findings

Study/SourceFindings
PMC11678664Identified broad-spectrum antibacterial activity against drug-resistant strains.
MDPI StudyDemonstrated significant anticancer activity in various human cancer cell lines.
Research ArticleShowed anti-inflammatory effects by downregulating pro-inflammatory cytokines in animal models.

Properties

IUPAC Name

6,7,8-trimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-7-8(2)11-10(13-9(7)3)5-4-6-12-11/h12H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZISOKSTFHYYQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(CCCN2)N=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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